8-Chloro-2-hydrazinylquinoline
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Overview
Description
8-Chloro-2-hydrazinylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal, bioorganic, and industrial chemistry. The presence of a chlorine atom and a hydrazinyl group in the quinoline structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chloro-2-hydrazinylquinoline can be synthesized through the reaction of 4,7-dichloroquinoline with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of the chlorine atom at the 2-position with a hydrazinyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-hydrazinylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The hydrazinyl group can participate in nucleophilic substitution reactions, forming hydrazone derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Hydrazine Hydrate: Used for the initial synthesis of this compound.
Aldehydes/Ketones: React with the hydrazinyl group to form hydrazones.
Solvents: Common solvents include ethanol, methanol, and dimethylformamide (DMF).
Major Products Formed:
Hydrazones: Formed through condensation reactions with aldehydes or ketones.
Substituted Quinoline Derivatives: Result from further substitution reactions involving the hydrazinyl group.
Scientific Research Applications
8-Chloro-2-hydrazinylquinoline has a broad spectrum of applications in scientific research:
Medicinal Chemistry: It is used as a precursor for synthesizing various bioactive compounds with antibacterial, anticancer, antitubercular, antifungal, anti-inflammatory, antimalarial, and antimicrobial activities.
Bioorganic Chemistry: The compound’s reactivity makes it valuable for designing and synthesizing novel organic molecules with potential biological activities.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-chloro-2-hydrazinylquinoline involves its interaction with molecular targets and pathways in biological systems. The hydrazinyl group can form covalent bonds with various biomolecules, leading to the inhibition of key enzymes or disruption of cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity, as it can interfere with metal-dependent enzymes and pathways .
Comparison with Similar Compounds
7-Chloro-4-hydrazinylquinoline: Similar in structure but with the hydrazinyl group at the 4-position.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a hydrazinyl group at the 8-position.
Chloroquine: A well-known antimalarial drug with a similar quinoline backbone.
Uniqueness: 8-Chloro-2-hydrazinylquinoline is unique due to the specific positioning of the chlorine and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrazones and chelate metal ions distinguishes it from other quinoline derivatives .
Properties
Molecular Formula |
C9H8ClN3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(8-chloroquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-2-6-4-5-8(13-11)12-9(6)7/h1-5H,11H2,(H,12,13) |
InChI Key |
ZKQMESPMTISMAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)NN |
Origin of Product |
United States |
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